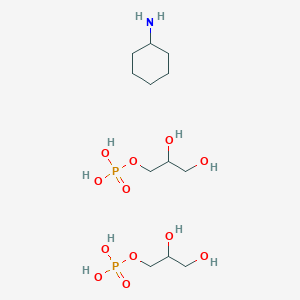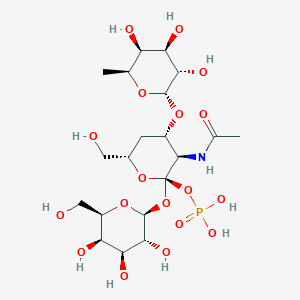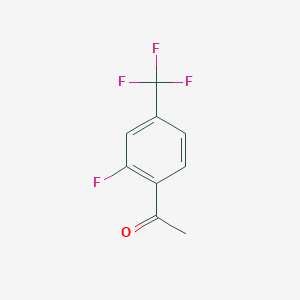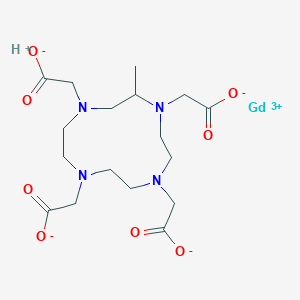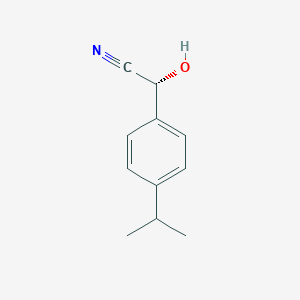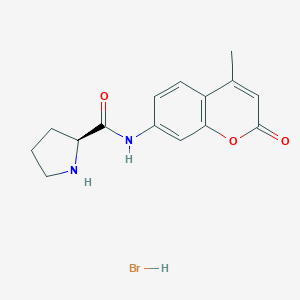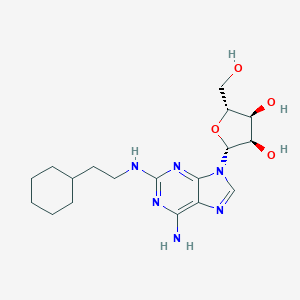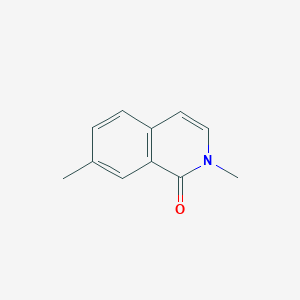
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazinium derivatives and has been found to have significant effects on various biological processes.
作用机制
The mechanism of action of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves its binding to the P2X3 and P2X2/3 receptors, which are involved in pain and inflammation signaling pathways. By binding to these receptors, this compound inhibits the release of neurotransmitters and pro-inflammatory cytokines, leading to its analgesic and anti-inflammatory effects. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain signaling pathways. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in inflammation signaling pathways.
实验室实验的优点和局限性
The advantages of using 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester in lab experiments include its potency, selectivity, and specificity for P2X3 and P2X2/3 receptors. It has been extensively studied in preclinical models and has shown promising results in various disease models. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester. One potential direction is the development of novel formulations and delivery systems to improve its solubility and stability. Another direction is the study of its potential therapeutic applications in other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Additionally, the study of its potential synergistic effects with other drugs and therapies may lead to the development of more effective treatment options for various diseases.
合成方法
The synthesis of 4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester involves the reaction of 1-(10-undecenyl)piperazine with ethyl iodide in the presence of a base. The resulting product is then treated with methyl chloroformate and sodium hydroxide to form the final compound. This method has been reported to have a yield of approximately 50% and has been successfully used in the synthesis of this compound in various research studies.
科学研究应用
4-Carboxy-1-methyl-1-(10-undecenyl)piperazinium iodide ethyl ester has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been found to have significant effects on pain, inflammation, and cancer. In preclinical studies, this compound has been shown to have potent analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition, this compound has been studied for its potential anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
CAS 编号 |
111560-48-6 |
|---|---|
分子式 |
C19H37IN2O2 |
分子量 |
452.4 g/mol |
IUPAC 名称 |
ethyl 4-methyl-4-undec-10-enylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C19H37N2O2.HI/c1-4-6-7-8-9-10-11-12-13-16-21(3)17-14-20(15-18-21)19(22)23-5-2;/h4H,1,5-18H2,2-3H3;1H/q+1;/p-1 |
InChI 键 |
VWMYXHGPBKEULF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
规范 SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCCCCCCCC=C.[I-] |
同义词 |
ethyl 4-methyl-4-undec-10-enyl-2,3,5,6-tetrahydropyrazine-1-carboxylat e iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



